2-Chloro-4,6-dimethyl-5-nitropyrimidine
Description
2-Chloro-4,6-dimethyl-5-nitropyrimidine (C₆H₅ClN₃O₂) is a halogenated pyrimidine derivative featuring a nitro group at the 5-position, methyl groups at the 4- and 6-positions, and a chlorine substituent at the 2-position. Its structural framework makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The methyl groups enhance steric hindrance, influencing reactivity in substitution reactions, while the electron-withdrawing nitro group directs electrophilic attacks to specific positions on the aromatic ring. However, analogous compounds (e.g., 4,6-dichloro-5-nitropyrimidine) are synthesized via nitration and chlorination steps using reagents like nitric acid and phosphorus oxychloride . Applications include its role as a precursor for heterocyclic drug candidates, though specific use cases require further literature exploration.
Properties
CAS No. |
1080650-03-8 |
|---|---|
Molecular Formula |
C6H6ClN3O2 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-chloro-4,6-dimethyl-5-nitropyrimidine |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-5(10(11)12)4(2)9-6(7)8-3/h1-2H3 |
InChI Key |
MRUDNQYMHIHIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
The following analysis compares 2-chloro-4,6-dimethyl-5-nitropyrimidine with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Key Compounds:
4,6-Dichloro-5-nitropyrimidine (C₄HCl₂N₃O₂): Lacks methyl groups but shares nitro and chlorine substituents. The absence of methyl groups reduces steric hindrance, facilitating nucleophilic substitution at the 2- and 4-positions .
2-Methyl-4,6-dichloro-5-aminopyrimidine (C₅H₅Cl₂N₃): Replaces the nitro group with an amino group, enhancing hydrogen-bonding capacity and altering reactivity toward electrophiles .
5-Bromo-2-chloropyrimidin-4-amine (C₄H₃BrClN₃): Substitutes bromine at the 5-position and includes an amino group, influencing crystal packing via N–H···N hydrogen bonds .
2,4,6-Trichloro-5-nitropyrimidine (C₄Cl₃N₃O₂): Features an additional chlorine at the 4-position, increasing electrophilicity but reducing solubility in polar solvents .
Data Table: Substituent Effects and Properties
Physicochemical Properties
- Melting Points: While direct data for this compound is unavailable, analogs like 5-bromo-2-chloropyrimidin-4-amine exhibit high melting points (460–461 K) due to strong intermolecular hydrogen bonds . The nitro group in the target compound likely elevates its melting point compared to amino-substituted analogs.
- Solubility : Nitro groups enhance polarity but methyl groups reduce aqueous solubility. For instance, 4,6-dichloro-5-nitropyrimidine is sparingly soluble in water but dissolves in acetonitrile , whereas methyl-containing derivatives may prefer organic solvents like ethyl acetate.
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